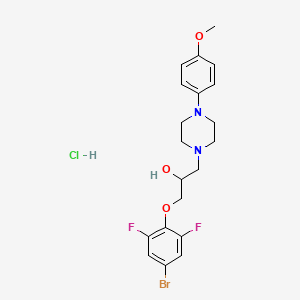
1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride" is a structurally complex molecule that likely belongs to the class of arylpiperazine derivatives. These compounds are known for their bioactivity and potential therapeutic applications. For instance, arylpiperazine derivatives have been studied for their interaction with adrenoceptors and serotonin receptors, which are critical targets in the development of drugs for various neurological and psychological disorders .
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step reactions involving protection/deprotection strategies and substitution reactions. For example, the synthesis of related arylpiperazine derivatives typically starts with the acetylation of an aromatic acid, followed by a reaction with piperazine to obtain monosubstituted piperazine derivatives. Subsequent deacetylation yields the target product . Another synthesis approach involves reacting a bromophenylmethyl derivative with hydroxyethylpiperazine under optimized conditions to achieve high yields .
Molecular Structure Analysis
The molecular structure of arylpiperazine derivatives is characterized by the presence of an aryl group attached to a piperazine ring, which is further linked to a propane or ethanol moiety. The specific substituents on the aryl and piperazine rings, such as methoxy or halogen groups, can significantly influence the molecule's bioactivity and binding affinity to biological targets. For instance, the absolute configuration of a similar compound was determined using X-ray crystallography, and its electronic transitions were studied using time-dependent density functional theory (TDDFT) calculations .
Chemical Reactions Analysis
Arylpiperazine derivatives can undergo various chemical reactions depending on their functional groups. The presence of halogen substituents, like bromo or fluoro, suggests that these positions might be reactive sites for further substitution reactions. The methoxy group could be involved in demethylation under certain conditions. Additionally, the piperazine ring can participate in nucleophilic substitution reactions, which are often employed in the synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylpiperazine derivatives are influenced by their molecular structure. The presence of halogen atoms and methoxy groups can affect the compound's polarity, solubility, and overall stability. These properties are crucial for the compound's pharmacokinetics and pharmacodynamics. The binding affinity and selectivity to biological targets such as adrenoceptors and serotonin receptors are determined by the compound's stereochemistry and the electronic properties of its substituents .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Drug Development
Compounds with similar structural components have been explored for their synthetic pathways and potential as drug candidates. For example, the asymmetric synthesis of an anxiolytic drug, enciprazine, demonstrates the interest in developing efficient synthetic routes for compounds with complex piperazine derivatives, showcasing their relevance in medicinal chemistry (Narsaiah & Nagaiah, 2010).
Antimicrobial and Anticonvulsant Activities
Research into new 1,2,4-triazole derivatives, including those with substituted piperazine moieties, highlights the ongoing investigation into compounds with potential antimicrobial and anticonvulsant activities. These studies are indicative of the broader pharmacological applications being pursued in the realm of organic and medicinal chemistry (Bektaş et al., 2010).
Pharmacological Evaluation for CNS Disorders
Compounds containing piperazine derivatives have also been synthesized and evaluated for their potential in treating central nervous system (CNS) disorders, such as depression and anxiety, further underscoring the therapeutic relevance of these chemical structures (Kumar et al., 2017).
Anticancer and Enzyme Inhibition
Moreover, the synthesis and evaluation of novel Hsp90 inhibitors containing a 1-phenylpiperazine scaffold highlight the potential of these compounds in cancer therapy. This research indicates the exploration of piperazine derivatives for their role in inhibiting key proteins involved in cancer progression (Jia et al., 2014).
Propiedades
IUPAC Name |
1-(4-bromo-2,6-difluorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrF2N2O3.ClH/c1-27-17-4-2-15(3-5-17)25-8-6-24(7-9-25)12-16(26)13-28-20-18(22)10-14(21)11-19(20)23;/h2-5,10-11,16,26H,6-9,12-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDUSDWOECSPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3F)Br)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


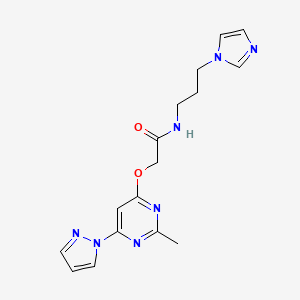
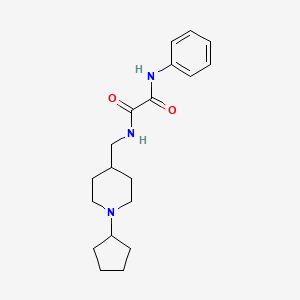


![(4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione](/img/structure/B3001506.png)
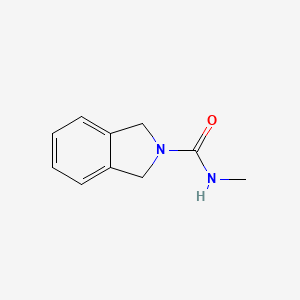
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B3001510.png)

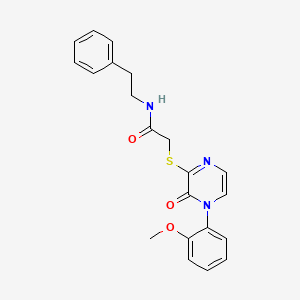
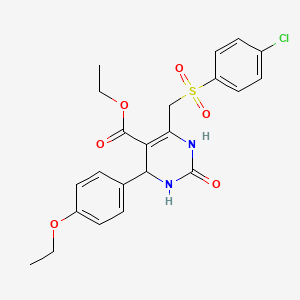
![(E)-N-[[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3001515.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3001516.png)
![2-[(2-Chlorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B3001517.png)